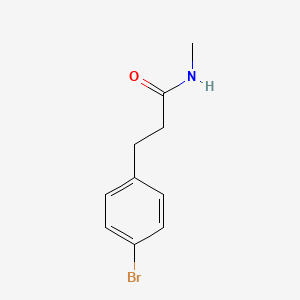

3-(4-bromophenyl)-N-methylpropanamide

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-(4-bromophenyl)-N-methylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO/c1-12-10(13)7-4-8-2-5-9(11)6-3-8/h2-3,5-6H,4,7H2,1H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VAHOEWQXEISQPI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CCC1=CC=C(C=C1)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701296015 | |

| Record name | 4-Bromo-N-methylbenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

942598-36-9 | |

| Record name | 4-Bromo-N-methylbenzenepropanamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=942598-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Bromo-N-methylbenzenepropanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701296015 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reaction Mechanisms and Mechanistic Investigations in the Synthesis of 3 4 Bromophenyl N Methylpropanamide

Elucidation of Amide Bond Formation Mechanisms in N-Substituted Propanamides

The formation of the N-methylpropanamide moiety is a critical step, typically achieved by creating an amide bond between a 3-(4-bromophenyl)propanoic acid derivative and methylamine (B109427). This process is fundamentally a nucleophilic acyl substitution reaction.

Nucleophilic acyl substitution is the cornerstone of amide synthesis. The reaction involves a nucleophile attacking the electrophilic carbonyl carbon of a carboxylic acid or its derivative, leading to a substitution of the leaving group. masterorganicchemistry.com The mechanism proceeds in two main stages: nucleophilic addition to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of a leaving group to regenerate the carbonyl double bond. vanderbilt.edu

Acid-Catalyzed Mechanism: Under acidic conditions, the carbonyl oxygen of the carboxylic acid is protonated, which significantly increases the electrophilicity of the carbonyl carbon. byjus.comlibretexts.org This activation facilitates the attack by the weakly nucleophilic amine (methylamine). The subsequent steps involve proton transfers and the elimination of a water molecule to yield the final amide product.

The general steps are as follows:

Protonation of the carbonyl oxygen: Activates the carbonyl group towards nucleophilic attack. byjus.com

Nucleophilic attack by the amine: The nitrogen of methylamine attacks the activated carbonyl carbon, forming a tetrahedral intermediate. byjus.com

Proton transfer: A proton is transferred from the nitrogen to one of the hydroxyl groups. byjus.com

Elimination of water: The tetrahedral intermediate collapses, expelling a water molecule (a good leaving group). libretexts.org

Deprotonation: The resulting protonated amide is deprotonated to give the neutral amide product and regenerate the acid catalyst. byjus.com

Base-Promoted Mechanism & Coupling Agents: Direct reaction between a carboxylic acid and an amine is often slow and requires high temperatures. Therefore, the carboxylic acid is typically activated by converting it into a more reactive derivative, such as an acid chloride, acid anhydride, or an active ester. vanderbilt.edumasterorganicchemistry.com

Acid Chloride Method: 3-(4-bromophenyl)propanoic acid can be treated with a reagent like thionyl chloride (SOCl₂) to form the highly reactive 3-(4-bromophenyl)propanoyl chloride. masterorganicchemistry.com This acid chloride then readily reacts with methylamine in an exothermic reaction to form the amide.

Use of Coupling Agents: Modern amide synthesis often employs coupling agents like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). These reagents activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. masterorganicchemistry.com This intermediate is then susceptible to nucleophilic attack by methylamine, forming the amide bond while the coupling agent is converted into a urea byproduct. researchgate.net

| Activation Method | Reagent Example | Intermediate | Key Features |

| Acid Catalysis | H₂SO₄, HCl | Protonated Carboxylic Acid | Reversible; requires heat. |

| Acid Chloride | SOCl₂, (COCl)₂ | Acyl Chloride | Highly reactive; generates HCl byproduct. |

| Coupling Agent | DCC, EDC | O-acylisourea | Mild conditions; forms urea byproduct. masterorganicchemistry.com |

While traditional methods are robust, transition-metal catalysis has emerged as a powerful alternative for amide bond formation, often proceeding under milder conditions. researchgate.netslideserve.com These methods can involve the direct coupling of carboxylic acids and amines or the use of other starting materials. researchgate.net Palladium and copper catalysts are commonly used to facilitate the addition of an aryl group to an amide. researchgate.net

One proposed catalytic cycle for a cobalt-catalyzed hydroaminocarbonylation, which forms amides from alkenes and amines, involves the light-induced formation of an active catalyst, [Co(CO)₃]⁻. acs.org While not a direct synthesis of 3-(4-bromophenyl)-N-methylpropanamide from its corresponding acid, these advanced methods highlight alternative mechanistic pathways. For direct amidation, metal-based Lewis acid complexes can activate the carboxylic acid, functioning as an alternative to traditional coupling reagents. researchgate.net The catalytic activation of amide C-N bonds, particularly with palladium, represents another frontier, allowing for the transformation of amides into other carbonyl compounds. researchgate.net

Mechanistic Aspects of Bromine Functionalization on Aromatic Systems

The introduction of the bromine atom onto the phenyl ring is key to the structure of this compound. This is typically achieved through electrophilic aromatic substitution, although other methods like directed metalation offer alternative regiochemical control.

Electrophilic aromatic substitution (EAS) is the classic method for halogenating an aromatic ring. The reaction involves the substitution of a hydrogen atom on the benzene (B151609) ring with an electrophile, in this case, a bromine species. fiveable.me

The mechanism for the bromination of a benzene derivative proceeds via a two-step process:

Formation of a resonance-stabilized carbocation: The electrophile (Br⁺) attacks the π-electron system of the aromatic ring, breaking the aromaticity and forming a positively charged intermediate known as an arenium ion or sigma complex. libretexts.orglibretexts.org This intermediate is stabilized by resonance, with the positive charge delocalized over the ring. libretexts.org This initial attack is the slow, rate-determining step of the reaction. fiveable.melibretexts.org

Restoration of aromaticity: A base removes a proton from the carbon atom bearing the bromine, and the electrons from the C-H bond move to restore the stable aromatic π-system. idc-online.com This step is fast and energetically favorable as it regenerates the aromatic ring's stabilization energy. libretexts.org

To generate a sufficiently strong bromine electrophile, a Lewis acid catalyst such as iron(III) bromide (FeBr₃) is required. The catalyst polarizes the Br₂ molecule, creating a more electrophilic species that can attack the benzene ring. libretexts.org

| Step | Description | Intermediate | Energetics |

| 1 | Attack of the π-system on the polarized Br-Br bond. | Arenium Ion (Sigma Complex) nih.gov | Rate-determining; temporary loss of aromaticity. fiveable.melibretexts.org |

| 2 | Deprotonation by a weak base (e.g., FeBr₄⁻). | Substituted Aromatic Ring | Fast; energetically favorable due to restoration of aromaticity. libretexts.orgidc-online.com |

The substituent already on the ring (the propanoic acid or propanamide side chain) directs the position of the incoming bromine. Alkyl groups are typically ortho-, para-directing activators. Therefore, starting with 3-phenylpropanoic acid would lead to a mixture of ortho- and para-brominated products, with the para-product often favored due to reduced steric hindrance.

Directed ortho-metalation (DoM) provides a powerful method for the regioselective functionalization of aromatic rings. unblog.fr This strategy relies on a "directed metalation group" (DMG) on the aromatic ring, which coordinates to an organolithium base (like n-BuLi or s-BuLi) and directs the deprotonation of the adjacent ortho position. nlc-bnc.ca The resulting aryllithium species is a potent nucleophile that can react with a wide range of electrophiles.

For the synthesis of a 4-bromophenyl compound, one would typically start with a substrate already containing the bromine and use a DMG to functionalize a different position. However, it's also possible to use a DMG to introduce bromine. For example, a suitable DMG could direct lithiation, and the resulting aryllithium intermediate could be quenched with an electrophilic bromine source (e.g., Br₂ or C₂Br₂Cl₄) to introduce the bromine atom at a specific location. uwindsor.ca

While powerful, this method competes with metal-halogen exchange, where an alkyllithium reagent can swap with an existing aryl bromide, forming the aryllithium at the position of the bromine. uwindsor.ca This exchange is often faster than directed lithiation for aryl bromides and iodides. uwindsor.ca

Stereochemical and Electronic Effects on N-Methyl Selectivity During Amidation

The term "N-methyl selectivity" in the context of forming this compound refers to the factors governing the formation of the bond between the carbonyl carbon and the nitrogen of methylamine.

Electronic Effects: The high stability of the amide bond is due to resonance, where the lone pair of electrons on the nitrogen atom is delocalized into the carbonyl π-system. nih.gov This resonance gives the C-N bond significant double-bond character, making it planar and restricting rotation. nih.gov This delocalization also reduces the nucleophilicity of the amide nitrogen, preventing further acylation reactions under normal conditions. mdpi.com

The electronic nature of the substituents on both the acyl group and the amine can influence the reaction rate.

Acyl Group: The electron-withdrawing 4-bromophenyl group increases the partial positive charge (electrophilicity) on the carbonyl carbon of the 3-(4-bromophenyl)propanoyl moiety, making it more susceptible to nucleophilic attack compared to an unsubstituted phenyl ring.

Amine: Methylamine is a primary amine with a small methyl group. The methyl group is weakly electron-donating, slightly increasing the nucleophilicity of the nitrogen atom compared to ammonia (B1221849).

Stereochemical (Steric) Effects: Steric hindrance plays a crucial role in amidation reactions. Methylamine is a small, unhindered nucleophile, which allows for rapid attack on the electrophilic carbonyl center. If a bulkier amine were used (e.g., diisopropylamine), the rate of reaction would be significantly slower due to steric clash in the transition state leading to the tetrahedral intermediate. Similarly, significant steric bulk near the carbonyl group of the acyl component could hinder the approach of the amine. In the case of 3-(4-bromophenyl)propanoic acid, the carbonyl group is sterically accessible, facilitating the reaction. The stereochemistry of methylation reactions, such as the transfer of a methyl group from N-methyl-N-nitrosourea to DNA, has been shown to proceed with a mix of inversion and retention of configuration, though this is a different class of reaction involving a methanediazonium ion intermediate. nih.gov For the straightforward amidation discussed here, the stereochemistry of the methyl group itself is not altered.

Structural Analysis and Advanced Characterization Methodologies for 3 4 Bromophenyl N Methylpropanamide

High-Resolution Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental in determining the molecular structure of "3-(4-bromophenyl)-N-methylpropanamide". Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provide a comprehensive picture of its atomic arrangement and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹³C, 2D NMR)

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for each type of proton in the molecule.

Aromatic Protons: The protons on the 4-bromophenyl ring will appear as a pair of doublets due to the para-substitution pattern. The protons ortho to the bromine atom (H-2' and H-6') would be shifted slightly downfield compared to the protons meta to the bromine (H-3' and H-5'). This results in an AA'BB' system, which often appears as two distinct doublets.

Propyl Chain Protons: The two methylene (B1212753) groups (-CH2-CH2-) in the propanamide chain will appear as triplets. The methylene group adjacent to the aromatic ring (C-3) will be a triplet, and the methylene group adjacent to the carbonyl group (C-2) will also be a triplet.

N-Methyl Protons: The methyl group attached to the nitrogen atom (-NH-CH3) will appear as a singlet, as there are no adjacent protons to cause splitting. However, in some cases, coupling to the amide proton can be observed, which would result in a doublet.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the carbon skeleton of the molecule.

Aromatic Carbons: The 4-bromophenyl ring will show four distinct signals. The carbon atom bonded to the bromine (C-4') will be significantly shifted, and the other aromatic carbons will have chemical shifts influenced by their position relative to the bromine and the propyl chain.

Carbonyl Carbon: The carbonyl carbon (C=O) of the amide group will appear at a characteristic downfield chemical shift, typically in the range of 170-175 ppm. researchgate.net

Propyl Chain Carbons: The two methylene carbons of the propyl chain will have distinct chemical shifts.

N-Methyl Carbon: The carbon of the N-methyl group will appear at a characteristic chemical shift for N-methylamides. researchgate.net

Expected ¹H and ¹³C NMR Data for this compound:

Interactive Table: Predicted NMR Data

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C-1 | - | ~172 |

| C-2 | ~2.5 (t) | ~37 |

| C-3 | ~2.9 (t) | ~31 |

| N-CH₃ | ~2.8 (s/d) | ~26 |

| C-1' | - | ~139 |

| C-2'/C-6' | ~7.1 (d) | ~130 |

| C-3'/C-5' | ~7.4 (d) | ~132 |

| C-4' | - | ~120 |

2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) would confirm the coupling between the adjacent methylene protons in the propyl chain. HMQC (Heteronuclear Multiple Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments would be invaluable in definitively assigning the proton and carbon signals, by showing correlations between directly bonded and long-range coupled protons and carbons, respectively.

Infrared (IR) Spectroscopy for Functional Group Identification

The IR spectrum of "this compound" is expected to show characteristic absorption bands corresponding to its functional groups. spectroscopyonline.com

N-H Stretch: As a secondary amide, a characteristic N-H stretching vibration is expected in the region of 3350-3310 cm⁻¹. orgchemboulder.com

C=O Stretch: A strong absorption band corresponding to the carbonyl (C=O) stretching of the amide group is anticipated in the range of 1680-1630 cm⁻¹. spectroscopyonline.com

Aromatic C-H Stretch: The stretching of the C-H bonds on the aromatic ring will likely appear above 3000 cm⁻¹. udel.edu

Aliphatic C-H Stretch: The C-H stretching vibrations of the methylene and methyl groups will be observed in the region of 2960-2850 cm⁻¹. udel.edu

C-N Stretch: The stretching of the C-N bond in the amide is expected to appear in the range of 1335-1250 cm⁻¹ for an aromatic amide. orgchemboulder.com

Aromatic C=C Bends: The characteristic out-of-plane bending vibrations for a para-substituted benzene (B151609) ring are expected in the fingerprint region, typically around 850-800 cm⁻¹. udel.edu

Expected IR Absorption Bands for this compound:

Interactive Table: Predicted IR Data

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3350-3310 | Medium |

| Aromatic C-H Stretch | >3000 | Medium |

| Aliphatic C-H Stretch | 2960-2850 | Medium |

| C=O Stretch (Amide I) | 1680-1630 | Strong |

| N-H Bend (Amide II) | 1570-1515 | Strong |

| Aromatic C=C Bends | 1600, 1500, 1450 | Medium-Weak |

| C-N Stretch | 1335-1250 | Medium |

| p-Substituted Benzene Bend | 850-800 | Strong |

Mass Spectrometry (MS and EIMS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and obtaining structural information through fragmentation analysis.

Molecular Weight: The nominal molecular weight of "this compound" (C₁₀H₁₂BrNO) is 241 g/mol , considering the most common isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O, ⁷⁹Br). Due to the presence of bromine, the mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion peak, with two peaks of nearly equal intensity separated by 2 m/z units (M⁺ and M⁺+2), corresponding to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Fragmentation Analysis (EIMS): Under Electron Ionization Mass Spectrometry (EIMS), the molecule is expected to fragment in a predictable manner.

Alpha-Cleavage: A common fragmentation pathway for amides is the cleavage of the bond alpha to the carbonyl group. This could lead to the formation of a resonance-stabilized acylium ion. nih.govrsc.org

McLafferty Rearrangement: If a gamma-hydrogen is present, a McLafferty rearrangement can occur, leading to the loss of a neutral alkene molecule. libretexts.org

Cleavage of the N-CO Bond: Cleavage of the amide bond is a characteristic fragmentation pattern for amides, resulting in the formation of an aryl acylium cation and the loss of a neutral amine. nih.govrsc.org

Loss of Bromine: Fragmentation involving the loss of the bromine atom is also a likely pathway.

Expected Fragmentation Pattern for this compound:

Interactive Table: Predicted Mass Spectrometry Fragments

| m/z | Possible Fragment |

| 241/243 | [M]⁺ (Molecular ion) |

| 183/185 | [M - C₂H₅N]⁺ |

| 155/157 | [Br-C₆H₄-CH₂]⁺ |

| 72 | [C₃H₆NO]⁺ |

| 58 | [C₂H₄N]⁺ |

Chromatographic Separation and Purification Techniques

Chromatographic techniques are essential for the separation and purification of "this compound" from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis and purification of aromatic compounds like "this compound". A reversed-phase HPLC method would be most suitable. wur.nlrsc.org

Stationary Phase: A C18 or C8 column would be appropriate, where the nonpolar stationary phase interacts with the hydrophobic 4-bromophenyl group. tandfonline.com

Mobile Phase: A mixture of a polar organic solvent, such as acetonitrile (B52724) or methanol (B129727), and water would be used as the mobile phase. The elution of the compound can be controlled by adjusting the gradient or isocratic ratio of the solvents.

Detection: A UV detector set at a wavelength where the aromatic ring absorbs strongly (e.g., around 254 nm) would be ideal for detection. nih.gov

Thin-Layer Chromatography (TLC) for Reaction Monitoring

Thin-Layer Chromatography (TLC) is a simple, rapid, and effective technique for monitoring the progress of a chemical reaction, such as the synthesis of "this compound". libretexts.org

To monitor the reaction, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate alongside the starting materials. youtube.comacs.org The plate is then developed in a suitable solvent system, typically a mixture of a nonpolar solvent (like hexane (B92381) or ethyl acetate) and a more polar solvent.

The progress of the reaction can be visualized by observing the disappearance of the starting material spots and the appearance of a new spot corresponding to the product. The relative positions of the spots (Rf values) provide information about the polarity of the compounds. The product, "this compound", being more polar than some starting materials (like an acyl chloride) but potentially less polar than others (like a carboxylic acid), will have a distinct Rf value that allows for clear monitoring of the reaction's completion. thieme.de

Gas Chromatography (GC) for Purity Assessment

Gas Chromatography (GC) is a cornerstone analytical technique for assessing the purity of intermediate and active pharmaceutical ingredients by separating volatile and semi-volatile compounds from a sample mixture. For this compound, a compound of moderate polarity and thermal stability, GC coupled with a Flame Ionization Detector (GC-FID) offers a robust and sensitive method for quantitative purity analysis. The FID is particularly suitable as it provides a linear response to hydrocarbon concentration, making it ideal for quantifying the main compound against potential organic impurities.

The principle of GC analysis involves vaporizing a sample and injecting it into a heated column containing a stationary phase. An inert carrier gas, such as helium or nitrogen, moves the vaporized sample through the column. Separation is achieved based on the differential partitioning of the analytes between the mobile (carrier gas) and stationary phases. Compounds with higher volatility and lower affinity for the stationary phase travel through the column faster, resulting in shorter retention times.

Methodology and Hypothetical Findings

In a hypothetical GC-FID analysis for the purity assessment of a batch of this compound, a suitable capillary column would be one with a mid-polarity stationary phase, such as a 5% diphenyl / 95% dimethylpolysiloxane phase (e.g., DB-5 or equivalent). This type of stationary phase provides good selectivity for a range of aromatic and moderately polar compounds.

The analysis would involve dissolving a precisely weighed amount of the this compound sample in a suitable high-purity solvent, such as methanol or acetonitrile. google.com An internal standard could be used to improve quantitative accuracy. The prepared solution is then injected into the GC system.

The oven temperature program is a critical parameter that is optimized to achieve good resolution between the main peak of this compound and any potential impurities. A typical program might start at a lower temperature to separate volatile impurities, followed by a ramp to a higher temperature to elute the main compound and any less volatile impurities in a reasonable time.

Hypothetical GC Parameters:

| Parameter | Value |

| Column | 5% Diphenyl / 95% Dimethylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium, constant flow rate of 1.0 mL/min |

| Injector Temperature | 250 °C |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

| Injection Volume | 1 µL (split injection, e.g., 50:1 split ratio) |

| Oven Program | Initial temperature 150 °C (hold for 2 min), ramp at 10 °C/min to 280 °C (hold for 5 min) |

Data Analysis and Purity Calculation

The output from the GC-FID is a chromatogram, which is a plot of the detector response versus retention time. Each peak in the chromatogram corresponds to a different compound. The area under each peak is proportional to the concentration of that compound in the sample.

Purity is typically determined using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

Hypothetical Chromatogram Data:

In a representative analysis, the main peak for this compound would be expected to elute at a specific retention time under the defined conditions. Any other peaks would be considered impurities. Potential impurities could include residual starting materials from the synthesis, such as 4-bromophenylacetic acid or N-methylpropanamine, or by-products from the reaction.

The following table presents hypothetical data from a GC purity analysis of a this compound sample.

| Peak No. | Retention Time (min) | Peak Area | Area % | Possible Identification |

| 1 | 4.5 | 1,500 | 0.05 | Solvent |

| 2 | 8.2 | 12,000 | 0.40 | Impurity A (e.g., starting material) |

| 3 | 10.5 | 2,970,000 | 99.50 | This compound |

| 4 | 12.1 | 4,500 | 0.05 | Impurity B (e.g., by-product) |

| Total | 2,988,000 | 100.00 |

From this hypothetical data, the purity of the this compound batch is determined to be 99.50%. The identification of impurities would typically require further analysis by a hyphenated technique such as Gas Chromatography-Mass Spectrometry (GC-MS), which provides structural information about the separated compounds. nih.govresearchgate.net GC-MS is a powerful tool for characterizing unknown peaks in a chromatogram. omicsonline.org

This detailed purity assessment is a critical step in the quality control process for ensuring the suitability of this compound for its intended research or synthetic applications.

Computational Chemistry and Theoretical Studies on 3 4 Bromophenyl N Methylpropanamide and Its Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to predicting the intrinsic properties of a molecule based on the principles of quantum mechanics. These methods provide detailed insights into electron distribution, molecular geometry, and energy.

Density Functional Theory (DFT) is a widely used computational method for investigating the electronic properties of molecules. researchgate.net By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance of accuracy and computational efficiency. Studies on related bromo-phenyl compounds utilize DFT to elucidate key characteristics. dntb.gov.uanih.gov

For 3-(4-bromophenyl)-N-methylpropanamide, DFT calculations, often employing functionals like B3LYP with basis sets such as 6-311G(d,p), are used to determine its electronic structure and reactivity. mdpi.comresearchgate.net Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. nih.govsemanticscholar.org

Furthermore, Molecular Electrostatic Potential (MEP) maps are generated to visualize the charge distribution on the molecular surface. dntb.gov.ua These maps identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions, predicting how the molecule will interact with other chemical species. DFT is also a powerful tool for predicting spectroscopic properties, such as NMR chemical shifts, which can aid in the structural confirmation of synthesized compounds. researchgate.net

Table 1: Predicted Electronic Properties of this compound using DFT Note: The following data is representative of typical DFT calculation results for similar aromatic amides and is presented for illustrative purposes.

| Parameter | Value | Significance |

|---|---|---|

| HOMO Energy | -6.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| Energy Gap (ΔE) | 5.6 eV | Suggests high chemical stability nih.gov |

| Ionization Potential | 6.8 eV | Energy required to remove an electron |

| Electron Affinity | 1.2 eV | Energy released when an electron is added |

| Chemical Hardness (η) | 2.8 eV | Measures resistance to change in electron distribution nih.gov |

Ab initio (from first principles) methods, such as Hartree-Fock (HF), solve the electronic Schrödinger equation without using empirical parameters. mdpi.com These methods are fundamental for performing geometry optimization, a process that determines the most stable three-dimensional arrangement of atoms in a molecule by finding the minimum energy on the potential energy surface. lupinepublishers.comwayne.edu

The geometry optimization of this compound involves iterative calculations that adjust bond lengths, bond angles, and dihedral angles until the lowest energy conformation is found. lupinepublishers.com The accuracy of these calculations is highly dependent on the chosen basis set (e.g., STO-3G, 6-31G*, cc-pVTZ), with larger basis sets generally providing more accurate results at a higher computational cost. mdpi.comarxiv.org The resulting optimized geometry is crucial for subsequent, more complex calculations like molecular docking and dynamics simulations. arxiv.org

Table 2: Selected Optimized Geometrical Parameters of this compound from Ab Initio Calculations Note: These values are hypothetical and represent typical bond lengths and angles for such a molecule.

| Parameter | Bond/Angle | Optimized Value |

|---|---|---|

| Bond Length | C(aryl)-Br | 1.91 Å |

| C(carbonyl)-N | 1.35 Å | |

| C=O | 1.23 Å | |

| N-C(methyl) | 1.46 Å | |

| Bond Angle | C(aryl)-C(aryl)-C(propyl) | 120.5° |

| C(propyl)-C(carbonyl)-N | 117.0° | |

| C(carbonyl)-N-C(methyl) | 122.0° | |

| Dihedral Angle | C(aryl)-C(propyl)-C(carbonyl)-N | 178.5° |

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques are used to study the dynamic behavior of molecules and their interactions with other entities, such as biological macromolecules.

Molecular Dynamics (MD) simulations compute the motion of atoms in a molecular system over time, providing insights into its dynamic behavior and stability. mdpi.comdntb.gov.ua For this compound, MD simulations can be performed in a simulated physiological environment (e.g., a water box with ions) to explore its conformational flexibility. nih.gov

During an MD simulation, the trajectory of the molecule is analyzed to understand its structural stability. Key metrics such as the Root Mean Square Deviation (RMSD) are calculated to measure the average change in atomic positions from an initial structure, with stable values indicating that the system has reached equilibrium. nih.gov Additionally, the Root Mean Square Fluctuation (RMSF) can be analyzed to identify which parts of the molecule are most flexible. nih.gov Such studies are crucial for understanding how the molecule might adapt its shape upon binding to a receptor. nih.gov

Table 3: Typical Parameters for an MD Simulation of this compound

| Parameter | Specification | Purpose |

|---|---|---|

| Force Field | AMBER, CHARMM | Describes the potential energy of the system nih.gov |

| Solvent Model | TIP3P Water | Simulates an aqueous physiological environment |

| System Size | ~10,000 atoms | Includes the molecule, water, and counter-ions |

| Simulation Time | 100 ns | Allows for sufficient sampling of conformational space |

| Temperature | 310 K | Simulates human body temperature |

| Pressure | 1 atm | Simulates standard atmospheric pressure |

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target protein. unipd.it It is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of ligand-receptor interactions. nih.govnih.govchemrxiv.org For analogs of this compound, docking simulations can identify potential biological targets and predict binding affinities. nih.govresearchgate.net

The process involves placing the flexible ligand into the binding site of a rigid or semi-flexible protein structure. nih.gov A scoring function then estimates the binding affinity, typically expressed as a negative value in kcal/mol, where a more negative score indicates a stronger predicted interaction. samipubco.com Analysis of the top-ranked docking poses reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and specific amino acid residues in the protein's active site. plos.orgnih.gov This information is invaluable for understanding the mechanism of action and for designing derivatives with improved binding. researchgate.net

Table 4: Representative Ligand-Protein Docking Results for an Analog Note: The following data is a hypothetical example of docking a derivative of this compound into a generic kinase protein active site.

| Analog | Target Protein | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

|---|---|---|---|---|

| Analog A | Kinase XYZ | -9.2 | Lys72 | Hydrogen Bond (with C=O) |

| Leu145 | Hydrophobic | |||

| Phe146 | Pi-Pi Stacking (with bromophenyl ring) | |||

| Asp160 | Hydrogen Bond (with N-H) |

Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling for Derivative Design

QSAR and pharmacophore modeling are computational strategies used to establish a connection between the chemical structure of a series of compounds and their biological activity, guiding the design of more potent molecules. nih.gov

A QSAR model is a mathematical equation that relates the biological activity of compounds to their physicochemical properties, known as molecular descriptors (e.g., electronic, steric, and lipophilic properties). researchgate.netresearchgate.net For a series of this compound derivatives with known activities, a statistically significant QSAR model can be developed. nih.gov Such a model can then be used to predict the activity of new, yet-to-be-synthesized derivatives, prioritizing the most promising candidates. nih.govpharmacophorejournal.com

Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic groups) that a molecule must possess to bind to a specific target receptor. nih.govnih.gov Once a pharmacophore model is generated from a set of active compounds, it can be used as a 3D query to screen large chemical databases for novel molecules that fit the required features, leading to the discovery of new chemical scaffolds. nih.govnih.gov

Table 5: Example of a QSAR Model and its Statistical Validation Note: This represents a hypothetical QSAR model for a series of derivatives.

| QSAR Model Equation | pIC₅₀ = 0.65 * logP - 0.21 * MW + 1.5 * HBD + 2.5 |

|---|---|

| Statistical Parameters | Value |

| Correlation Coefficient (r²) | 0.91 |

| Cross-validated Correlation Coefficient (q²) | 0.82 |

| Number of Compounds (n) | 35 |

| Descriptors Used | Description |

| logP | Logarithm of the octanol-water partition coefficient (lipophilicity) |

| MW | Molecular Weight (steric factor) |

| HBD | Number of Hydrogen Bond Donors (electronic/interaction factor) |

Derivative Synthesis and Chemical Transformations of 3 4 Bromophenyl N Methylpropanamide

The chemical architecture of 3-(4-bromophenyl)-N-methylpropanamide offers multiple sites for synthetic modification, making it a versatile scaffold for the generation of diverse derivatives. The key reactive centers include the aryl bromide on the phenyl ring, the N-methyl amide functional group, and the aliphatic propyl chain. Strategic manipulation of these sites allows for extensive functionalization and the construction of complex molecular structures.

Future Perspectives and Emerging Research Trends in Amide Chemistry and Bromophenyl Compounds

Advancements in Automated Synthesis and Flow Chemistry for Complex Amides

The synthesis of complex amides, including those containing bromophenyl moieties, is being revolutionized by the adoption of automated synthesis and flow chemistry. nih.govresearchgate.net These technologies offer significant advantages over traditional batch methods by providing precise control over reaction parameters, enhancing safety, and enabling seamless scalability. unimib.itresearchgate.net

Flow chemistry, in particular, has emerged as a powerful tool for amide bond formation. nih.govresearchgate.net By conducting reactions in continuous-flow reactors, chemists can achieve superior heat and mass transfer, leading to higher yields, improved purity, and shorter reaction times. rsc.org This approach is especially beneficial for reactions that are exothermic or involve unstable intermediates. The integration of in-line analytical techniques allows for real-time monitoring and optimization of reaction conditions. amidetech.com

Automated platforms, often coupled with flow reactors, are further accelerating the synthesis of amide libraries for applications in drug discovery and materials science. chimia.chresearchgate.net These systems can perform multiple reaction steps sequentially, including purification, without manual intervention. nih.govacm.org For instance, the synthesis of peptides, which are chains of amino acids linked by amide bonds, has been significantly advanced by automated fast-flow peptide synthesis (AFPS) instrumentation. amidetech.com This technology enables the rapid assembly of long peptide chains with high fidelity. amidetech.com

The application of these automated and flow-based methods to the synthesis of bromophenyl amides holds great promise for overcoming challenges associated with traditional synthetic routes, such as side reactions and purification difficulties. The ability to rapidly screen a wide range of reaction conditions will facilitate the discovery of optimal synthetic pathways for novel and complex amide-containing molecules. rsc.org

| Technology | Key Advantages for Amide Synthesis | Potential Impact on Bromophenyl Amides |

| Flow Chemistry | Enhanced reaction control (temperature, pressure, mixing), improved safety, scalability, shorter reaction times. unimib.itrsc.org | Efficient synthesis of complex bromophenyl amides with high purity and yield. |

| Automated Synthesis | High-throughput screening of reaction conditions, rapid library generation, reduced manual labor. researchgate.netresearchgate.net | Accelerated discovery of novel bromophenyl amides with desired properties. |

| Integrated Systems | Seamless integration of synthesis, purification, and analysis for streamlined workflows. chimia.ch | More efficient development of synthetic routes for functional bromophenyl amide-based molecules. |

Integration of Artificial Intelligence and Machine Learning in Reaction Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are rapidly becoming indispensable tools in chemical synthesis, offering new avenues for reaction design and optimization. nih.govbeilstein-journals.org These computational approaches can analyze vast datasets of chemical reactions to identify patterns and predict outcomes with increasing accuracy. pku.edu.cn For the synthesis of complex amides and bromophenyl compounds, AI and ML can significantly reduce the time and resources required for developing new synthetic routes.

One of the key applications of ML in chemistry is in the prediction of reaction yields and the optimization of reaction conditions. researchgate.netsemanticscholar.org By training algorithms on existing reaction data, it is possible to build models that can predict the outcome of a reaction under a given set of conditions. pku.edu.cn This predictive power allows chemists to identify the optimal parameters for a reaction, such as temperature, solvent, and catalyst, without the need for extensive trial-and-error experimentation. duke.edu Even with small datasets, ML algorithms can provide reliable predictions to guide experimental work. pku.edu.cn

The integration of ML with automated synthesis platforms creates a closed-loop system for accelerated discovery. chemistryworld.com In this "self-driving" laboratory, an ML algorithm proposes a set of experiments, which are then performed by an automated system. The results of these experiments are then fed back to the algorithm, which updates its model and proposes the next round of experiments. This iterative process can rapidly converge on the optimal conditions for a desired reaction.

| AI/ML Application | Description | Relevance to Amide and Bromophenyl Chemistry |

| Reaction Optimization | Using algorithms to predict the optimal conditions (temperature, solvent, catalyst) for a chemical reaction to maximize yield and minimize byproducts. duke.edudntb.gov.ua | Efficiently finding the best conditions for the synthesis of specific 3-(4-bromophenyl)-N-methylpropanamide analogs and other complex amides. |

| Retrosynthesis Planning | AI-driven tools that suggest synthetic routes to a target molecule by working backward from the product. acs.org | Designing novel and efficient synthetic pathways for complex bromophenyl compounds. |

| Predictive Modeling | Developing models to predict the properties and reactivity of new molecules before they are synthesized. pku.edu.cnresearchgate.net | In-silico screening of potential bromophenyl amide candidates for desired biological or material properties. |

| Automated Discovery | Combining ML algorithms with robotic systems to create autonomous platforms for discovering new reactions and molecules. chemistryworld.com | Accelerating the discovery of new functional molecules within the bromophenyl amide chemical space. |

Exploration of Novel Reactivity Patterns for Amide Activation and Functionalization

The amide bond is notoriously stable due to resonance, making it one of the most robust functional groups in organic chemistry. researchwithrutgers.com While this stability is crucial for the structural integrity of peptides and proteins, it also presents a significant challenge for chemists seeking to use amides as reactive intermediates. However, recent years have seen a surge in research focused on developing novel methods for amide bond activation and functionalization. doabooks.orgstonybrook.edu

These emerging strategies aim to temporarily disrupt the resonance of the amide bond, thereby increasing its reactivity and allowing for transformations that were previously considered impossible. researchwithrutgers.com This has opened up new possibilities for using amides as versatile building blocks in organic synthesis. The development of new catalytic systems for the selective cleavage of the N-C(O) bond is a particularly active area of research. mdpi.com

For bromophenyl amides, these advancements in amide activation could lead to a variety of new functionalization reactions. For example, it may become possible to selectively cleave the amide bond and replace it with other functional groups, or to use the amide as a directing group to control the regioselectivity of reactions on the aromatic ring. The ability to selectively functionalize the C(sp3)–H bonds adjacent to the amide group is another exciting frontier. acs.org

The exploration of these novel reactivity patterns will not only expand the synthetic toolbox for chemists working with amides but also enable the creation of new molecules with unique properties and functions. This could have significant implications for the development of new pharmaceuticals, agrochemicals, and materials based on bromophenyl amide scaffolds.

Bio-Inspired Synthesis and Chemo-Enzymatic Approaches to Amide Bond Formation

In nature, amide bonds are formed with remarkable efficiency and selectivity by enzymes. nih.gov Inspired by these biological processes, researchers are increasingly turning to biocatalysis and chemo-enzymatic methods for the synthesis of amides. researchgate.net These approaches offer a number of advantages over traditional chemical methods, including milder reaction conditions, higher selectivity, and improved sustainability. rsc.orgspringernature.com

Enzymes such as lipases and proteases have been shown to catalyze the formation of amide bonds from carboxylic acids and amines in non-aqueous environments. mdpi.com These enzymes can often tolerate a wide range of substrates, making them valuable tools for the synthesis of diverse amide libraries. Another class of enzymes, nitrile hydratases, can convert nitriles directly to primary amides under mild, aqueous conditions. rsc.org

More recently, researchers have begun to explore the use of ATP-dependent ligases for amide bond formation. nih.gov These enzymes use the energy from ATP hydrolysis to activate the carboxylic acid, allowing it to react with an amine. rsc.org This is the same strategy used by ribosomes to synthesize proteins, and it offers a highly efficient and selective route to amide bond formation.

Chemo-enzymatic approaches, which combine the best of both chemical and biological catalysis, are also gaining traction. nih.gov For example, an enzymatic reaction might be used to generate a chiral intermediate, which is then further elaborated using traditional chemical methods. This synergistic approach can provide access to complex molecules that would be difficult to synthesize using either method alone. The application of these bio-inspired and chemo-enzymatic methods to the synthesis of bromophenyl amides has the potential to provide greener and more efficient routes to these valuable compounds.

| Biocatalytic Approach | Enzyme Class | Mechanism of Action | Advantages |

| Direct Amidation | Lipases, Proteases | Catalyze the condensation of a carboxylic acid and an amine. mdpi.com | Mild reaction conditions, broad substrate scope, high selectivity. |

| Nitrile Hydration | Nitrile Hydratases | Catalyze the hydration of a nitrile to a primary amide. rsc.org | Environmentally friendly (uses water as a reactant), high efficiency. |

| ATP-Dependent Ligation | Amide Bond Synthetases | Use ATP to activate a carboxylic acid for reaction with an amine. nih.gov | High selectivity and efficiency, mimics natural protein synthesis. |

| Chemo-enzymatic Synthesis | Various | Combines enzymatic and chemical steps to create a more efficient overall synthesis. nih.govrepec.org | Access to complex molecules, improved sustainability. |

Application of Propanamide Scaffolds in Materials Science and Polymer Chemistry

Propanamide and its derivatives are not only important in the context of small molecule synthesis but also have significant potential in materials science and polymer chemistry. etprotein.comsolubilityofthings.com The propanamide scaffold, with its characteristic amide linkage, can be incorporated into polymers to create materials with a wide range of properties and applications.

One of the most well-known classes of polymers containing amide linkages is the polyamides, which includes materials like nylon and Kevlar. wikipedia.org These polymers are known for their high strength, durability, and thermal stability. nih.gov By incorporating propanamide-based monomers into polyamide structures, it may be possible to fine-tune the properties of the resulting materials for specific applications.

The presence of a bromophenyl group in a propanamide monomer could impart unique properties to the resulting polymer, such as flame retardancy or altered optical and electronic properties. This could open up new possibilities for the use of these materials in areas such as electronics, aerospace, and advanced textiles.

In addition to their use as monomers in polymerization reactions, propanamide derivatives can also be used as additives in polymer formulations. etprotein.com For example, they can act as plasticizers, which are added to plastics to increase their flexibility and durability. They can also be used as building blocks for the creation of functional scaffolds in tissue engineering, where they can provide a supportive environment for cell growth and tissue regeneration. nih.govnih.govmdpi.com The versatility of the propanamide scaffold, combined with the ability to introduce a wide range of functional groups, makes it a promising platform for the development of new materials with tailored properties.

Q & A

Q. What are the recommended synthetic routes for 3-(4-bromophenyl)-N-methylpropanamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via a two-step process:

Esterification : React 4-bromophenylacetic acid with methanol or ethanol under acid catalysis (e.g., H₂SO₄) to form the corresponding ester .

Amidation : Treat the ester with methylamine in a polar aprotic solvent (e.g., DMF) under reflux. Catalytic agents like HOBt/DCC may enhance coupling efficiency.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC.

- Adjust stoichiometry (e.g., 1.2 equivalents of methylamine) to minimize side products.

- Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Methodological Answer :

- ¹H/¹³C NMR : Identify aromatic protons (δ 7.3–7.5 ppm for bromophenyl) and methyl groups (N-methyl at δ 2.8–3.1 ppm). Coupling patterns confirm substitution positions .

- FT-IR : Look for amide C=O stretch (~1650 cm⁻¹) and N-H bend (~1550 cm⁻¹).

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ at m/z 256.04 (C₁₀H₁₁BrNO⁺) .

- XRD : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H···O interactions) for structural validation .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for volatile solvents .

- Waste Disposal : Segregate halogenated waste in labeled containers for incineration by licensed facilities.

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid aqueous washdowns .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or interaction of this compound with biological targets?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to simulate binding affinities with enzymes (e.g., kinases). Parameterize the bromophenyl group’s van der Waals radius and partial charges .

- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental reactivity in Suzuki-Miyaura cross-coupling reactions .

- MD Simulations : Simulate solvation dynamics in water/DMSO mixtures to assess stability under physiological conditions .

Q. What strategies resolve contradictions in spectral data or crystallographic findings for this compound?

- Methodological Answer :

- Data Triangulation : Cross-validate NMR shifts with computational predictions (e.g., Gaussian 09) and literature analogs (e.g., 3-chloro-N-(4-methoxyphenyl)propanamide ).

- Crystallographic Refinement : Re-examine XRD data (e.g., using SHELXL) to detect overlooked disorder or hydrogen-bonding ambiguities .

- Isotopic Labeling : Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .

Q. How does the bromophenyl group influence the compound’s physicochemical properties and bioactivity?

- Methodological Answer :

- Lipophilicity : Measure logP via shake-flask method; bromine’s electronegativity increases hydrophobicity (logP ~2.5) compared to non-halogenated analogs .

- Bioactivity : Test in vitro against cancer cell lines (e.g., MCF-7). The bromine atom enhances π-stacking with DNA base pairs, potentially improving IC₅₀ values .

- Thermal Stability : Perform TGA/DSC to assess decomposition profiles. Bromophenyl derivatives often show higher melting points (>150°C) due to halogen bonding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.